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Abstract
Methyl 4-hydroxyoxane-4-carboxylate is a bifunctional heterocyclic compound featuring a

stable tetrahydropyran (THP) core, also known as an oxane ring.[1] Its structure is uniquely

characterized by the presence of two distinct functional groups—a tertiary alcohol and a methyl

ester—at the C4 position. This arrangement makes it a valuable and versatile building block in

medicinal chemistry and synthetic organic chemistry. The inherent stability of the oxane ring,

combined with the differential reactivity of the hydroxyl and carboxylate moieties, allows for a

range of selective chemical transformations. This guide provides a comprehensive exploration

of the reactivity of Methyl 4-hydroxyoxane-4-carboxylate, offering field-proven insights into

key reactions such as ester hydrolysis, dehydration of the tertiary alcohol, and potential ring-

opening strategies. Each section presents the underlying chemical principles, detailed

experimental protocols, and the logic behind methodological choices, aimed at researchers,

scientists, and drug development professionals seeking to leverage this scaffold in their

synthetic programs.
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The tetrahydropyran (THP) motif is a privileged structure in numerous natural products and

FDA-approved pharmaceuticals, valued for its metabolic stability and ability to engage in

hydrogen bonding.[2] Methyl 4-hydroxyoxane-4-carboxylate serves as a readily accessible

starting material for introducing this scaffold, offering two orthogonal functional handles for

further elaboration.

Chemical Identity and Physicochemical Properties
A clear understanding of the molecule's fundamental properties is the first step in designing any

synthetic strategy.

Property Value Source

IUPAC Name
methyl 4-hydroxyoxane-4-

carboxylate
PubChem[3]

Synonyms
Methyl 4-hydroxytetrahydro-

2H-pyran-4-carboxylate
PubChem[3]

CAS Number 115996-72-0 PubChem[3]

Molecular Formula C₇H₁₂O₄ PubChem[3]

Molecular Weight 160.17 g/mol PubChem[3]

SMILES COC(=O)C1(CCOCC1)O PubChem[3]

Appearance
Typically a colorless liquid or

low-melting solid
-

Hazards

Causes skin and serious eye

irritation; may cause

respiratory irritation.

PubChem[3]

Structural Features and Reactivity Overview
The molecule's reactivity is dominated by its three key functional areas: the ester, the tertiary

alcohol, and the ether linkage within the oxane ring. Each site offers a distinct avenue for

chemical modification.

Figure 2: Workflow for the Saponification of Methyl 4-hydroxyoxane-4-carboxylate.
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Step-by-Step Methodology:

Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add

Methyl 4-hydroxyoxane-4-carboxylate (1.0 eq). Dissolve it in a suitable solvent mixture

such as methanol/water (3:1, v/v).

Reagent Addition: Add an aqueous solution of sodium hydroxide (1.5 - 2.0 eq, e.g., 1 M

NaOH) to the flask.

Causality: Using a molar excess of NaOH ensures the complete and irreversible

consumption of the ester. [4]3. Reaction: Heat the mixture to reflux (typically 60-80°C) and

monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting

material is fully consumed (typically 2-4 hours).

Workup: Cool the reaction mixture to room temperature. Remove the organic solvent

(methanol) under reduced pressure.

Acidification: Cool the remaining aqueous solution in an ice bath and carefully acidify to pH

2-3 by the dropwise addition of 1 M hydrochloric acid (HCl). A precipitate of the carboxylic

acid product may form.

Causality: Acidification protonates the carboxylate salt, rendering the desired carboxylic

acid product, which is typically less water-soluble and can be extracted into an organic

solvent.

Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3 x

50 mL).

Isolation: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter,

and concentrate under reduced pressure to yield the crude 4-hydroxyoxane-4-carboxylic

acid. Further purification can be achieved by recrystallization if necessary.

Analytical Validation
¹H NMR: Disappearance of the methyl ester singlet (around 3.7 ppm) and the appearance of

a broad singlet for the carboxylic acid proton (>10 ppm).
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IR Spectroscopy: Appearance of a broad O-H stretch for the carboxylic acid (approx. 2500-

3300 cm⁻¹) and a shift in the C=O stretch.

Mass Spectrometry: Observation of the correct mass for the hydrolyzed product.

Reactions of the Tertiary Hydroxyl Group
The tertiary alcohol at C4 is a key functional handle, but its reactivity is distinct from that of

primary or secondary alcohols.

Oxidation: A Lesson in Steric Hindrance
A cornerstone of alcohol chemistry is oxidation. However, tertiary alcohols are resistant to

oxidation under standard conditions. [5][6]

Mechanistic Rationale: Common oxidizing agents like pyridinium chlorochromate (PCC),

Jones reagent (CrO₃/H₂SO₄), or Swern oxidation require the presence of a hydrogen atom

on the alcohol-bearing carbon (the α-carbon). [5][7]This hydrogen is removed during the

oxidation process to form the C=O double bond. Since the α-carbon in Methyl 4-
hydroxyoxane-4-carboxylate is quaternary (bonded to four other non-hydrogen atoms),

these reactions do not proceed. [5][7]* Exploratory Note: While direct oxidation is not

feasible, forcing conditions involving strong oxidants and high heat can lead to C-C bond

cleavage (β-scission), resulting in ring-opening and decomposition rather than the formation

of a ketone. [8]For synthetic purposes, this pathway is generally not productive.

Dehydration to an Unsaturated Ester
A more productive pathway for the tertiary alcohol is acid-catalyzed dehydration (elimination) to

form an alkene. This reaction converts the saturated oxane ring into a dihydropyran scaffold, a

valuable intermediate in its own right.

Mechanism: The reaction proceeds via protonation of the hydroxyl group by an acid catalyst

(e.g., p-toluenesulfonic acid, H₂SO₄) to form a good leaving group (water). Departure of

water generates a tertiary carbocation at C4. A neighboring proton is then abstracted by a

weak base (e.g., water, or the conjugate base of the acid) to form a double bond.
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Regioselectivity: The elimination can, in principle, lead to two different alkene isomers. The

thermodynamic product, predicted by Zaitsev's rule, is typically the more substituted,

endocyclic alkene.

Experimental Protocol: Acid-Catalyzed Dehydration
Setup: Dissolve Methyl 4-hydroxyoxane-4-carboxylate (1.0 eq) in an inert, high-boiling

solvent like toluene in a round-bottom flask. Equip the flask with a Dean-Stark apparatus and

a reflux condenser.

Causality: The Dean-Stark trap is crucial for azeotropically removing the water formed

during the reaction, which drives the equilibrium towards the product.

Catalyst: Add a catalytic amount of p-toluenesulfonic acid monohydrate (p-TsOH·H₂O, ~0.05

eq).

Reaction: Heat the mixture to reflux. Monitor the reaction by observing water collection in the

Dean-Stark trap and by TLC analysis.

Workup: Once the reaction is complete, cool the mixture to room temperature. Wash the

toluene solution with saturated sodium bicarbonate (NaHCO₃) solution to neutralize the acid

catalyst, followed by brine.

Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under

reduced pressure. The resulting crude product can be purified by flash column

chromatography on silica gel.

Potential Reactions of the Oxane Ring
The oxane ring is a six-membered cyclic ether. Unlike strained three-membered (epoxide) or

four-membered (oxetane) rings, it is generally stable and unreactive. [9][10]

Ring Stability: The chair conformation of the tetrahydropyran ring minimizes both angle and

torsional strain, making it thermodynamically stable and resistant to ring-opening.

Exploratory Ring-Opening: Cleavage of the C-O ether bonds requires harsh conditions, such

as strong protic acids (HBr, HI) or potent Lewis acids at elevated temperatures. These
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reactions are often non-selective and may lead to a mixture of products, making them less

synthetically useful for this particular substrate unless a specific directing group is present.

Such transformations are considered highly exploratory and would require significant

optimization. For instance, acid-catalyzed ring-opening of epoxides is a facile process due to

inherent ring strain, a factor that is absent in the oxane system. [9][11]

Summary of Exploratory Pathways
The strategic application of different reaction conditions allows for the selective transformation

of Methyl 4-hydroxyoxane-4-carboxylate into several useful derivatives.

Potential Derivatives

Methyl 4-hydroxyoxane-4-carboxylate C₇H₁₂O₄

4-Hydroxyoxane-4-carboxylic Acid C₆H₁₀O₄

  NaOH, H₂O/MeOH
  Reflux, then H₃O⁺  

Methyl 5,6-dihydro-2H-pyran-4-carboxylate C₇H₁₀O₃

  p-TsOH (cat.)
  Toluene, Reflux  

Silyl Ether Derivative e.g., TBDMS-protected

  TBDMSCl, Imidazole
  DMF, RT  

Click to download full resolution via product page

Figure 3: Summary of Primary Synthetic Transformations.

Conclusion
Methyl 4-hydroxyoxane-4-carboxylate is a robust and synthetically tractable building block.

Its true value lies in the predictable and selective reactivity of its ester and tertiary alcohol

functional groups, while the oxane ring provides a stable core. The resistance of the tertiary

alcohol to oxidation is not a limitation but a key feature that allows for selective manipulation of

the ester moiety without interference. Conversely, the facile dehydration of the alcohol provides

a direct route to unsaturated pyran systems. This guide has outlined the core exploratory

reactions, providing both the theoretical foundation and practical protocols to empower
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researchers in leveraging this versatile molecule for the synthesis of complex targets in drug

discovery and materials science.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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